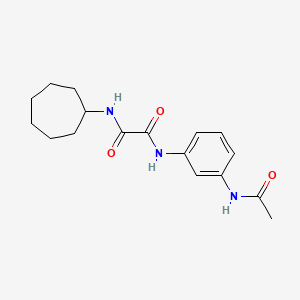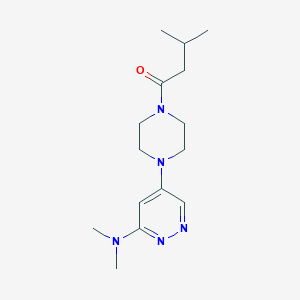
N'-(3-acetamidophenyl)-N-cycloheptyloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetamidophenyl)-N-cycloheptyloxamide, also known as AHPCO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AHPCO is a derivative of N-acylphenylhydroxylamines and has a unique molecular structure that makes it a promising candidate for various studies. In
Scientific Research Applications
Synthesis and Microbiological Activity
A study by Arpaci, Şener, Yalcin, and Altanlar (2002) focuses on the synthesis of novel cyclohexyl carboxamide, acetamide, and propionamide derivatives, including compounds structurally related to N'-(3-acetamidophenyl)-N-cycloheptyloxamide. These compounds showed broad-spectrum microbiological activity against gram-positive, gram-negative bacteria, and Candida albicans, indicating potential for antimicrobial applications Synthesis and microbiological activity of some novel N-[2-(p-substitutedphenyl)-5-benzoxazolyl]-cyclohexyl carboxamide, -cyclohexyl acetamide and -cyclohexyl propionamide derivatives.
Environmental Science and Photocatalysis
Research by Tao, Liang, Zhang, and Chang-Tang (2015) explores the enhanced photoactivity of graphene/titanium dioxide nanotubes for the removal of acetaminophen, a common pharmaceutical contaminant. This study highlights the potential environmental applications of photocatalytic processes involving related compounds for water treatment and pollutant degradation Enhanced photoactivity of graphene/titanium dioxide nanotubes for removal of Acetaminophen.
properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-cycloheptyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12(21)18-14-9-6-10-15(11-14)20-17(23)16(22)19-13-7-4-2-3-5-8-13/h6,9-11,13H,2-5,7-8H2,1H3,(H,18,21)(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKLOUKOZXZYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-4-methylpyrimidine](/img/structure/B2724893.png)

![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2724895.png)
![Ethyl 5-(2,5-dimethylfuran-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2724896.png)
![3-[(4-bromophenyl)sulfonyl]-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2724897.png)

![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2724903.png)




![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-methoxyquinoline-3-carboxamide](/img/structure/B2724912.png)

![3-(3-Methylthiophen-2-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2724916.png)